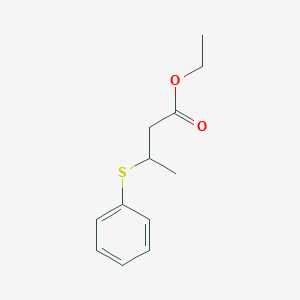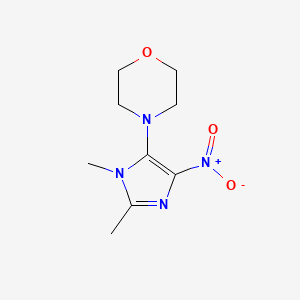![molecular formula C26H36N2O2Se2 B14319481 2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] CAS No. 105893-11-6](/img/structure/B14319481.png)
2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is an organoselenium compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diselane (Se-Se) bond, which imparts distinct chemical reactivity and stability compared to other organoselenium compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] typically involves the reaction of diselenides with appropriate amides under controlled conditions. One common method includes the use of dichloromethane as a solvent and glacial acetic acid to acidify the reaction mixture. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, yielding selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxides, while reduction can produce selenides .
Aplicaciones Científicas De Investigación
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] involves its ability to undergo redox reactions, which can modulate biological pathways. The diselane bond can interact with thiol groups in proteins, affecting their function and activity. This interaction is crucial in its antioxidant and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Diazene-1,2-diyl)bis(2-methylpropanenitrile): Another organoselenium compound with a different central bond (N=N) instead of Se-Se.
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]: A similar compound with a nitrophenyl group instead of di(propan-2-yl)benzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is unique due to its specific structural features, such as the Se-Se bond and the di(propan-2-yl)benzamide groups.
Propiedades
Número CAS |
105893-11-6 |
|---|---|
Fórmula molecular |
C26H36N2O2Se2 |
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
2-[[2-[di(propan-2-yl)carbamoyl]phenyl]diselanyl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H36N2O2Se2/c1-17(2)27(18(3)4)25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28(19(5)6)20(7)8/h9-20H,1-8H3 |
Clave InChI |
JCOOUFRGLQQFEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
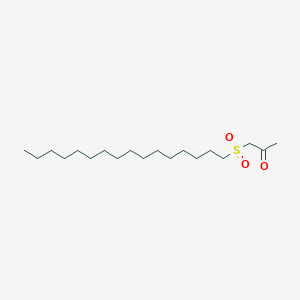
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
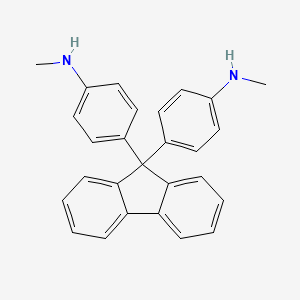
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
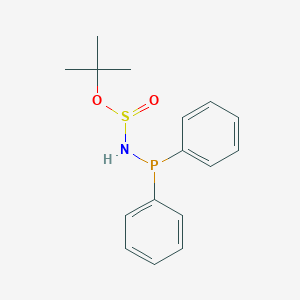
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
